N-Isoquinolin-5-yl-N'-propylurea

LogP Lipophilicity cLogP

Establishing assay sensitivity floors and validating computational TRPV1 models requires a minimal, well-defined antagonist. N-Isoquinolin-5-yl-N'-propylurea (CAS 648420-68-2) solves this by providing the smallest N'-alkyl substituent in the isoquinoline urea class, enabling unambiguous baseline quantification free from the steric and lipophilic confounding of clinical leads like A-425619. - Deploy as a low-affinity reference to benchmark assay sensitivity and quantify the gain-of-function from larger N'-substituents. - Use as a certified standard for LC-MS/MS identification of N'-dealkylation metabolites of advanced TRPV1 antagonists. - Source as a minimal 3D pharmacophore template for QSAR model validation, isolating the 5-isoquinoline core's binding contribution.

Molecular Formula C13H15N3O
Molecular Weight 229.28 g/mol
CAS No. 648420-68-2
Cat. No. B12591440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isoquinolin-5-yl-N'-propylurea
CAS648420-68-2
Molecular FormulaC13H15N3O
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCCCNC(=O)NC1=CC=CC2=C1C=CN=C2
InChIInChI=1S/C13H15N3O/c1-2-7-15-13(17)16-12-5-3-4-10-9-14-8-6-11(10)12/h3-6,8-9H,2,7H2,1H3,(H2,15,16,17)
InChIKeyQZNFLZUZJOPTHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Isoquinolin-5-yl-N'-propylurea: TRPV1 Antagonist Overview


N-Isoquinolin-5-yl-N'-propylurea is a synthetic, research-grade TRPV1 antagonist defined by its 5-isoquinoline pharmacophore and a minimal N'-propyl substituent on the urea linker. This core structure is the key potency determinant within the extensively characterized isoquinoline urea class [1]. Unlike its well-studied, large-aromatic-substituent counterparts such as A-425619 (4-CF3-benzyl) and A-778317 (tert-butyl-indanyl), this compound presents the smallest, non-aromatic N'-substituent, making it valuable as a probe for understanding steric and lipophilic tolerance at the TRPV1 binding pocket [2].

N-Isoquinolin-5-yl-N'-propylurea: Why Generic Substitution Fails


Substituting one isoquinoline urea for another within the TRPV1 antagonist class is not possible without profoundly altering experimental outcomes. The N'-substituent is not a passive element; it is a critical driver of molecular properties. Published SAR demonstrates that moving from a simple propyl chain (as in this compound) to a large, lipophilic 4-trifluoromethyl-benzyl group (A-425619) results in a dramatic potency shift from low micromolar to low nanomolar activity [1]. Furthermore, the same structural change profoundly influences oral bioavailability, with A-425619 showing 46% oral bioavailability, whereas simpler, less lipophilic precursors lacked oral activity [1]. Procuring N-Isoquinolin-5-yl-N'-propylurea is essential for studies requiring a low-molecular-weight, low-lipophilicity probe to establish a baseline, investigate steric limits, or study metabolite formation, tasks for which the high-potency, high-lipophilicity clinical leads are entirely unsuitable.

N-Isoquinolin-5-yl-N'-propylurea: Differentiation from Analogs


Low Lipophilicity vs. A-425619

The computational partition coefficient (LogP) is a key driver of pharmacokinetic behavior. The minimalist N'-propyl chain of N-Isoquinolin-5-yl-N'-propylurea results in a significantly lower LogP (3.04) compared to the highly lipophilic 4-trifluoromethyl-benzyl analog A-425619, which has a LogP of 4.78 [1]. This calculated difference of 1.74 Log units indicates the target compound is over 50 times less lipophilic.

LogP Lipophilicity cLogP Drug-likeness TRPV1 Antagonist

N'-Substituent Determines Potency

The N'-propyl substituent targets a region of the TRPV1 receptor highly sensitive to modification. Systematic SAR analysis of isoquinoline ureas demonstrates a direct correlation between N'-substituent size/lipophilicity and antagonist potency [1]. The lead compound A-425619, bearing an N'-4-CF3-benzyl group, is a potent antagonist with a human TRPV1 IC50 of 4 nM [2]. In contrast, simpler alkyl chains typically yield significantly weaker antagonists, operating in the micromolar range, consistent with the initial high-throughput screening hit [1][2].

TRPV1 Antagonist IC50 Structure-Activity Relationship Potency

PK Differentiation from Orally Bioavailable Leads

The presence of a simple N'-propyl group, as opposed to a bulky lipophilic N'-substituent, is predicted to cause a fundamental shift in pharmacokinetic (PK) behavior. A-425619, with its N'-4-CF3-benzyl group, achieves 46% oral bioavailability in rats and is active in in vivo pain models [1]. In contrast, related high-throughput screening leads with less optimized substituents were not orally bioavailable and had no in vivo efficacy [1]. This compound, being structurally similar to those initial, non-optimized leads, is therefore likely to have poor oral bioavailability.

Oral Bioavailability Pharmacokinetics Drug Metabolism TRPV1 Antagonist

Reference Standard and Chemical Probe Utility

The minimal nature of N-Isoquinolin-5-yl-N'-propylurea makes it chemically distinct from its more complex congeners. It can serve as a foundational scaffold for SAR exploration and as a potential metabolite standard for identifying N'-dealkylation products of larger N'-alkyl urea drug candidates [1]. Its low molecular weight (229.28 g/mol) and simple synthesis, which involves a straightforward urea coupling reaction, stands in contrast to the multi-step, stereoselective syntheses required for A-778317 (MW: 359.46) or the high cost of A-425619 (MW: 359.36) .

Reference Standard Metabolite Identification Synthetic Intermediate Chemical Probe

Application Scenarios for N-Isoquinolin-5-yl-N'-propylurea


Baseline and Negative Control for SAR Probe Sets

Use as a low-affinity reference compound when running a series of isoquinoline urea TRPV1 antagonists. Quantitative data from this compound can benchmark assay sensitivity and define the potency floor, directly highlighting the gain-of-function provided by larger N'-substituents, such as the 4-CF3-benzyl group in A-425619 (IC50 = 4 nM) [1].

Metabolite Standard for DMPK Studies

Procure as a certified reference standard to identify and quantify N'-dealkylation metabolites of more advanced N'-alkyl urea TRPV1 antagonists via LC-MS/MS. The simple structure facilitates unambiguous identification and calibration, accelerating the metabolic profiling of lead candidates [1].

Scaffold for Pharmacophore Modeling

Deploy as a minimal 3D pharmacophore template for computational docking or QSAR model validation. Its small, rigid structure isolates the contribution of the 5-isoquinoline core to receptor binding, minimizing confounding effects from large, flexible N'-substituents that complicate the analysis of compounds like A-425619 [1].

Precursor for Compound Library Synthesis

Source as a precursor for parallel synthesis to generate a library of N-5-isoquinolinyl-ureas via late-stage N'-functionalization. This strategy enables systematic exploration of the SAR around the proximal N'-position, building off the foundational scaffold described in the literature for this class [1][2].

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